Cas no 14521-80-3 (3-Bromo-1H-pyrazole)
3-Bromo-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromopyrazole
- 3-BROMO-PYRAZOLE
- 3-BROMO-1H-PYRAZOLE
- 1H-PYRAZOLE, 3-BROMO-
- 1H-Pyrazole,3-bromo-(9CI)
- 3-bromo-2H-pyrazole
- 3-Bromo-1H-Pyrazole(WX900043)
- 5-Bromo-1H-pyrazole
- bromopyrazole
- 5-bromopyrazole
- zlchem 53
- PubChem22992
- 1H-pyrazole, 5-bromo-
- AMOT0065
- ZLB0040
- BCP00001
- BBL104288
- STL412459
- SBB062821
- RW1194
- AB68518
- SY004896
- SCHEMBL11527
- J-512131
- 3-Bromopyrazole, 97%
- 1174132-74-1
- CS-D0856
- EN300-86403
- A910465
- AC-907/30002001
- W-204944
- AM20080342
- 14521-80-3
- TS-01911
- FT-0646915
- BP-21207
- XHZWFUVEKDDQPF-UHFFFAOYSA-N
- DTXSID60360899
- AKOS005068311
- MFCD01646049
- AC-3226
- AKOS002658320
- DB-006357
- ALBB-022824
- 3-Bromo-1H-pyrazole
-
- MDL: MFCD13189492
- Inchi: 1S/C3H3BrN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
- InChI Key: XHZWFUVEKDDQPF-UHFFFAOYSA-N
- SMILES: BrC1=CC=NN1
Computed Properties
- Exact Mass: 145.94800
- Monoisotopic Mass: 145.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 48.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 1.2
Experimental Properties
- Color/Form: No data available
- Density: 1.904
- Melting Point: 60-65 °C
- Boiling Point: 264.1±13.0 °C at 760 mmHg
- Flash Point: 113.5℃
- Refractive Index: 1.602
- PSA: 28.68000
- LogP: 1.17220
3-Bromo-1H-pyrazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- Storage Condition:−20°C
3-Bromo-1H-pyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079925-1g |
3-Bromopyrazole |
14521-80-3 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 079925-5g |
3-Bromopyrazole |
14521-80-3 | 95% | 5g |
£176.00 | 2022-03-01 | |
| Fluorochem | 079925-10g |
3-Bromopyrazole |
14521-80-3 | 95% | 10g |
£302.00 | 2022-03-01 | |
| Fluorochem | 079925-25g |
3-Bromopyrazole |
14521-80-3 | 95% | 25g |
£603.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B132639-1g |
3-Bromo-1H-pyrazole |
14521-80-3 | 97% | 1g |
¥37.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B132639-250mg |
3-Bromo-1H-pyrazole |
14521-80-3 | 97% | 250mg |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B132639-5g |
3-Bromo-1H-pyrazole |
14521-80-3 | 97% | 5g |
¥148.90 | 2023-09-04 | |
| Alichem | A049000171-10g |
3-bromo-1H-pyrazole |
14521-80-3 | 97% | 10g |
$157.66 | 2022-04-02 | |
| Alichem | A049000171-25g |
3-bromo-1H-pyrazole |
14521-80-3 | 97% | 25g |
$318.16 | 2022-04-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013905-1g |
3-Bromo-1H-pyrazole |
14521-80-3 | 98% | 1g |
¥29 | 2023-09-10 |
3-Bromo-1H-pyrazole Suppliers
3-Bromo-1H-pyrazole Related Literature
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Amrita Das,Indrajit Ghosh,Burkhard K?nig Chem. Commun. 2016 52 8695
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Xiaohui Song,Mingxing Zhang,Jingui Duan,Junfeng Bai Chem. Commun. 2019 55 3477
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Jolanta Ha?uszczak,Simon J. F. Macdonald,Marie E. Migaud Org. Biomol. Chem. 2011 9 2821
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4. Synthesis of 4-alkylpyrazoles from 3,5-diaminopyrazolesAurea Echevarría,José Elguero,Gloria I. Yranzo,Enrique Diez-Barra,Antonio de la Hoz,Andrés Moreno,Miguel Angel García-Martín J. Chem. Soc. Perkin Trans. 1 1993 2229
Additional information on 3-Bromo-1H-pyrazole
3-Bromo-1H-pyrazole (CAS No. 14521-80-3): A Versatile Building Block in Modern Chemistry
3-Bromo-1H-pyrazole (CAS No. 14521-80-3) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical, agrochemical, and material science research. As a brominated pyrazole derivative, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique molecular structure, featuring a bromine atom at the 3-position of the pyrazole ring, makes it particularly useful for cross-coupling reactions and other transformative chemical processes.
The growing interest in 3-Bromo-1H-pyrazole applications reflects current trends in drug discovery and materials science. Researchers are increasingly exploring its potential in creating novel pharmaceutical intermediates, with particular focus on its role in developing kinase inhibitors and anti-inflammatory agents. The compound's reactivity also makes it valuable for creating advanced materials, including organic semiconductors and liquid crystals for display technologies.
From a chemical perspective, 3-Bromo-1H-pyrazole properties include a molecular weight of 146.98 g/mol and the characteristic stability of aromatic heterocycles. The bromine substituent significantly enhances its utility in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental to modern medicinal chemistry. This has led to increased searches for "3-Bromo-1H-pyrazole synthesis" and "3-Bromo-1H-pyrazole reactions" in scientific databases.
The commercial availability of 3-Bromo-1H-pyrazole has expanded in recent years to meet growing demand from research institutions and pharmaceutical companies. Current market analysis shows particular interest in high-purity grades (>98%) for sensitive applications. The compound's stability under standard storage conditions (typically 2-8°C in inert atmosphere) contributes to its widespread laboratory use.
In pharmaceutical research, 3-Bromo-1H-pyrazole uses extend to the development of potential treatments for various conditions. Recent publications highlight its incorporation into molecules being studied for metabolic disorders and neurological conditions. The compound's versatility also makes it valuable for creating molecular probes in biochemical research, addressing current needs in target identification and validation.
Environmental and safety considerations for 3-Bromo-1H-pyrazole handling follow standard laboratory protocols for brominated compounds. While not classified as hazardous under normal use conditions, proper personal protective equipment (PPE) including gloves and eye protection is recommended. These safety aspects are frequently addressed in searches for "3-Bromo-1H-pyrazole safety data" and "3-Bromo-1H-pyrazole MSDS".
The future outlook for 3-Bromo-1H-pyrazole research appears promising, with several patent applications filed in recent years covering novel synthetic methodologies and applications. Its role in fragment-based drug discovery and as a scaffold for diversity-oriented synthesis continues to attract attention from both academic and industrial researchers.
Analytical characterization of 3-Bromo-1H-pyrazole typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's identity and quality, which is particularly important for sensitive applications in medicinal chemistry. The availability of detailed analytical data supports its growing use in high-value research applications.
From a regulatory perspective, 3-Bromo-1H-pyrazole is not currently subject to special controls in most jurisdictions, facilitating its use in international research collaborations. However, researchers should always verify local regulations before shipping or transferring the compound across borders, as policies may vary by region.
The compound's stability and well-characterized reactivity profile make 3-Bromo-1H-pyrazole a reliable choice for method development in organic synthesis. Its applications in creating complex molecular architectures continue to expand, particularly in the development of novel heterocyclic systems with potential biological activity.
In material science, researchers are exploring 3-Bromo-1H-pyrazole derivatives for their potential in creating organic electronic materials. The compound's ability to participate in various coupling reactions makes it valuable for constructing conjugated systems with tailored electronic properties.
As research into pyrazole-based compounds continues to grow, 3-Bromo-1H-pyrazole remains a key building block for synthetic chemists. Its combination of stability, reactivity, and versatility ensures its ongoing importance in both academic and industrial research settings across multiple disciplines.
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